3-tert-Pentylcyclohexanone
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Overview
Description
3-tert-Pentylcyclohexanone is an organic compound with the molecular formula C11H20O. It is a cyclohexanone derivative where a tert-pentyl group is attached to the third carbon of the cyclohexane ring. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-tert-Pentylcyclohexanone can be synthesized through several methods. One common approach involves the alkylation of cyclohexanone with tert-pentyl halides in the presence of a strong base like potassium tert-butoxide. The reaction typically occurs under anhydrous conditions to prevent side reactions and maximize yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process often includes steps like distillation and purification to remove impurities and obtain a high-purity product .
Chemical Reactions Analysis
Types of Reactions
3-tert-Pentylcyclohexanone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: It can undergo nucleophilic substitution reactions, where the tert-pentyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as halides (e.g., HCl, HBr) and bases (e.g., NaOH) are commonly employed.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Various substituted cyclohexanones depending on the reagents used.
Scientific Research Applications
3-tert-Pentylcyclohexanone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a model compound for studying enzyme-catalyzed reactions involving cyclohexanones.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of fragrances and as a masking agent in cosmetics.
Mechanism of Action
The mechanism of action of 3-tert-Pentylcyclohexanone involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes that catalyze oxidation-reduction reactions. The tert-pentyl group can influence the compound’s reactivity and binding affinity to these enzymes, thereby modulating its effects .
Comparison with Similar Compounds
Similar Compounds
- 4-tert-Pentylcyclohexanone
- Cyclohexanone
- 4-tert-Butylcyclohexanone
Uniqueness
3-tert-Pentylcyclohexanone is unique due to the position of the tert-pentyl group on the cyclohexane ring. This structural feature can significantly influence its chemical reactivity and physical properties compared to other similar compounds. For example, the tert-pentyl group can provide steric hindrance, affecting the compound’s ability to undergo certain reactions .
Properties
CAS No. |
171860-70-1 |
---|---|
Molecular Formula |
C11H20O |
Molecular Weight |
168.28 g/mol |
IUPAC Name |
3-(2-methylbutan-2-yl)cyclohexan-1-one |
InChI |
InChI=1S/C11H20O/c1-4-11(2,3)9-6-5-7-10(12)8-9/h9H,4-8H2,1-3H3 |
InChI Key |
HBOKXJVRTSPEQP-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C)C1CCCC(=O)C1 |
Origin of Product |
United States |
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